Furan, 2-(3-butenyl)-5-methyl-
Description
Furan, 2-(3-butenyl)-5-methyl- (IUPAC name: 2-[(furan-2-yl)methyl]-5-methylfuran) is a bicyclic furan derivative characterized by a methyl group at the 5-position of the furan ring and a 3-butenyl (or furanylmethyl) substituent at the 2-position. This compound is structurally classified as a bis-furan or furfuryl-substituted furan, with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . It has been identified in diverse natural and synthetic contexts, including:
- Volatile profiles of heat-processed foods, such as honey and teff grains, where it forms via Maillard reactions or carbohydrate degradation .
- Bio-oil fractions from cellulose pyrolysis, alongside other furans like 5-hydroxymethylfurfural (HMF) .
- Furfurylated wood treatments, where it contributes to durability and termite resistance .
Its synthesis often involves catalytic processes, such as the acid-mediated coupling of furan precursors or pyrolysis of lignocellulosic biomass .
Properties
CAS No. |
5312-85-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-but-3-enyl-5-methylfuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
PEPQHSMPGPVAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(3-butenyl)-5-methyl- can be achieved through several methods. One common approach involves the reaction of 2-furylcarbamic acid tert-butyl ester with 4-bromo-2-methyl-1-butene in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as argon, and requires refluxing in toluene .
Industrial Production Methods
Industrial production methods for Furan, 2-(3-butenyl)-5-methyl- are not well-documented in the literature. the principles of organic synthesis, including the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Claisen Rearrangement and Wittig Reaction
-
Claisen rearrangement of 3-(vinyloxymethyl)furan produces 3-methyl-2-furanacetaldehyde, which undergoes a Wittig reaction with triphenylphosphonium isopropylide to yield rosefuran (67% yield) .
-
Mechanism : The aldehyde intermediate reacts with the ylide to form the butenyl side chain via olefination.
Organomercury-Mediated Coupling
-
Early syntheses used bis(3-methyl-2-furyl)mercury, which undergoes coupling reactions to construct the furan backbone .
Palladium-Catalyzed Cross Coupling
-
Methyl 4-bromo-5-methyl-2-furancarboxylate reacts with 3-methyl-but-2-en-1-yl chloride in the presence of palladium catalysts, followed by decarboxylation, to form rosefuran .
| Synthesis Method | Key Step | Yield | Reference |
|---|---|---|---|
| Claisen-Wittig | Aldehyde olefination | 67% | |
| Organomercury coupling | Mercury-mediated coupling | N/A | |
| Palladium cross coupling | Decarboxylation post-coupling | N/A |
Reactivity with Thioacetic Acid
Rosefuran reacts with thioacetic acid to form 2-methyltetrahydrofuran-3-thiol acetate , a key intermediate in thiol production:
-
Mechanism : The butenyl side chain undergoes nucleophilic attack by thioacetic acid, followed by cyclization to form the tetrahydrofuran ring .
-
Conditions : Reaction in isopropyl ether solvent at 60–70°C for 6 hours .
Atmospheric Oxidation with NO₃ Radicals
As a furan derivative, rosefuran participates in atmospheric reactions with NO₃ radicals, relevant to environmental chemistry:
-
Rate Coefficient : For 2-methylfuran (structurally similar), the rate coefficient with NO₃ at 298 K is .
-
Products : Include nitrooxy compounds and secondary organic aerosols (SOAs) .
-
Temperature Dependence : Rate coefficients decrease with increasing temperature (e.g., from 1.4 × 10⁻¹¹ at 263 K to 1.0 × 10⁻¹¹ at 313 K) .
| Compound | Temperature | Reference | |
|---|---|---|---|
| 2-Methylfuran | 298 K | ||
| Furan | 298 K |
Comparative Reactivity
Rosefuran’s reactivity diverges from simpler furans due to its substituents:
-
Butenyl Chain : Enhances steric effects and directs electrophilic attack to the furan ring’s α-position.
-
Methyl Group : Moderates ring electron density compared to unsubstituted furans .
| Compound | Reactivity with NO₃ | Key Feature |
|---|---|---|
| Furan | Low () | No substituents |
| 2-Methylfuran | Moderate () | Methyl group at C2 |
| Rosefuran | Expected higher than furan (unmeasured) | Butenyl and methyl groups |
Scientific Research Applications
Furan, 2-(3-butenyl)-5-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Furan, 2-(3-butenyl)-5-methyl- involves its interaction with various molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, while the butenyl and methyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biological macromolecules, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Complexity : Unlike simpler furans (e.g., 5-methylfurfural), 2-(3-butenyl)-5-methylfuran features a fused furan system, enhancing its thermal stability and hydrophobicity .
- Reactivity : The absence of aldehyde groups (cf. HMF or 5-methylfurfural) limits its participation in condensation reactions but improves resistance to oxidation .
Key Observations :
- Thermal Processing : 2-(3-Butenyl)-5-methylfuran is more prevalent in high-temperature systems (e.g., wood treatment at >150°C) compared to 5-methylfurfural, which forms at lower temperatures in honey .
- Catalytic Dependence : Its formation in bio-oils is favored by Ni₂Fe₃ catalysts, which suppress sugar intermediates and promote furan cyclization .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The higher LogP of 2-(3-butenyl)-5-methylfuran suggests superior compatibility with hydrophobic matrices (e.g., wood polymers), enhancing its preservative efficacy .
- Thermal Stability : Its higher boiling point compared to 5-methylfurfural aligns with its prevalence in pyrolysis applications .
Role in Bio-Oil and Biofuel Production
- 2-(3-Butenyl)-5-methylfuran is a minor but stable component in bio-oils, often co-occurring with ketones (e.g., cyclopentenones) .
- In contrast, HMF is a primary feedstock for biofuel synthesis due to its aldehyde functionality, which facilitates hydrodeoxygenation .
Functional Roles in Materials Science
- In furfurylated wood, 2-(3-butenyl)-5-methylfuran contributes to reduced discoloration and enhanced termite resistance, outperforming simpler furans like 2,2’-methylenebisfuran .
- Its low volatility ensures long-term retention in treated materials, a critical advantage for outdoor applications .
Flavor and Fragrance Industry
- While 5-methylfurfural imparts caramel-like notes in coffee and honey, 2-(3-butenyl)-5-methylfuran lacks significant aroma descriptors, limiting its use in flavorings .
Biological Activity
Furan, 2-(3-butenyl)-5-methyl-, also known as rosefuran, is an organic compound with notable biological activities, particularly recognized for its role as a female sex pheromone in certain mite species. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
Furan, 2-(3-butenyl)-5-methyl- is characterized by a furan ring structure substituted at the 2 and 5 positions with a butenyl group and a methyl group. Its molecular formula is , and it has garnered attention due to its presence in the aroma of roses (Rosa damascena) and its ecological significance in pest management.
Biological Activity
Synthesis
Furan, 2-(3-butenyl)-5-methyl- can be synthesized through various methods involving furan derivatives. The synthesis typically involves regio- and diastereoselective reactions that allow for the introduction of substituents onto the furan ring. Research on similar compounds has explored their interactions with biological systems, providing insights into their potential uses .
Case Study 1: Pheromone Efficacy
A study conducted on Caloglyphus sp. demonstrated that exposure to furan, 2-(3-butenyl)-5-methyl- resulted in a significant increase in male mating behaviors. The results indicated that the compound's effectiveness as a pheromone could be harnessed for biological pest control strategies.
Case Study 2: Antimicrobial Potential
While specific studies on furan, 2-(3-butenyl)-5-methyl-'s antimicrobial properties are scarce, related research on terpenoids suggests that compounds with similar structures exhibit significant antimicrobial activity. This opens avenues for further research into the potential therapeutic uses of this compound.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Furan, 2-(3-butenyl)-5-methyl- | C9H10O | Female sex pheromone for Caloglyphus sp. |
| Furan, 2-(3-hexenyl)-5-methyl- | C10H12O | Longer alkyl chain; different biological activity |
| Furan, 2-pentylfuran | C11H14O | Longer alkyl chain; distinct reactivity |
Research Findings
Research indicates that furan derivatives can interact with various receptors in insects and other organisms, providing insights into their potential applications in agriculture and pest management . The ecological role of furan, 2-(3-butenyl)-5-methyl- as a pheromone underscores its significance in natural pest control mechanisms.
Q & A
Q. How can the synthesis of 2-(3-butenyl)-5-methylfuran be optimized for high yield and purity?
Methodological Answer: A scalable synthesis route involves using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature. This method minimizes side reactions due to HFIP's low nucleophilicity and stabilizes reactive intermediates. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Yield optimization (e.g., ~60–70%) requires precise stoichiometric control of the oxidant and substrate .
Key Parameters :
| Parameter | Value/Description |
|---|---|
| Solvent | HFIP |
| Oxidant | DDQ (1.2 equiv) |
| Temperature | 25°C (ambient) |
| Purification | Column chromatography (hexane:EtOAc) |
Q. What spectroscopic techniques are critical for structural elucidation of 2-(3-butenyl)-5-methylfuran?
Methodological Answer: Multi-modal characterization is essential:
- 1H/13C NMR : Assign proton environments (e.g., furan ring protons at δ 6.2–7.5 ppm, butenyl chain protons at δ 4.8–5.8 ppm) and carbon signals (e.g., carbonyl carbons at δ 160–170 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C9H12O: 136.0888, observed: 136.0892) .
- IR : Identify functional groups (e.g., C-O stretch at 1250–1050 cm⁻¹) .
Example NMR Data :
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Furan C2-H | 6.35 | d (J = 1.6 Hz) |
| Butenyl C3-H | 5.12 | m |
Q. What thermodynamic properties are relevant for predicting the stability of 2-(3-butenyl)-5-methylfuran in different phases?
Methodological Answer: Thermodynamic stability varies between phases. For example, enthalpy changes (ΔrH°) for similar furans differ in liquid (-4.7 ± 0.3 kJ/mol) vs. gas phase (-9.6 ± 3.3 kJ/mol) due to solvent interactions. Use differential scanning calorimetry (DSC) for liquid-phase measurements and gas-phase computational methods (e.g., Gaussian at B3LYP/6-31G* level) .
Thermodynamic Data :
| Phase | ΔrH° (kJ/mol) | Method/Source |
|---|---|---|
| Liquid | -4.7 ± 0.3 (in diethyl ether) | NIST Experimental |
| Gas | -9.6 ± 3.3 | Computational |
Advanced Research Questions
Q. How can contradictions in experimental vs. computational thermodynamic data for furan derivatives be resolved?
Methodological Answer: Discrepancies arise from solvent effects, incomplete basis sets in computational models, or experimental impurities. To resolve:
Q. What mechanistic insights govern the dimerization kinetics of α-substituted furans like 2-(3-butenyl)-5-methylfuran?
Methodological Answer: Substituents (e.g., butenyl groups) sterically hinder dimerization pathways. For example, α-methyl substituents in furans favor [4+2] cycloaddition over [2+2] due to enhanced orbital overlap. Monitor reaction progress via in situ FTIR or LC-MS. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (Ea ~50–70 kJ/mol for similar furans) .
Dimerization Pathways :
| Pathway | Major Product | Driving Factor |
|---|---|---|
| [4+2] Cycloaddition | Diels-Alder adduct | Electron-rich diene |
| [2+2] Cycloaddition | Cross-conjugated dimer | Radical stabilization |
Q. How can computational modeling predict the bioactivity of 2-(3-butenyl)-5-methylfuran derivatives?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to biological targets. For example:
- Antimicrobial Activity : Dock against bacterial enzymes (e.g., FabI enoyl-ACP reductase) using PDB ID 1C14. Score binding energies (<-7 kcal/mol suggests high affinity) .
- Anti-inflammatory Potential : Simulate interactions with TNF-α (PDB ID 2AZ5) to identify hydrogen-bonding residues (e.g., Tyr59, Leu120) .
Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| FabI (E. coli) | -8.2 | H-bond with Ser93 |
| TNF-α | -7.5 | π-π stacking with Tyr59 |
Data-Driven Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
